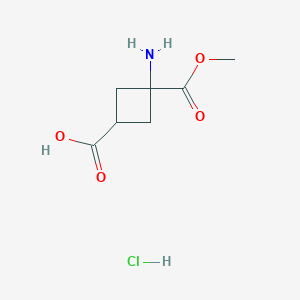![molecular formula C19H17N3O2 B2463747 N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide CAS No. 941983-60-4](/img/structure/B2463747.png)
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide is a complex chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound is characterized by its intricate structure, which includes a methoxypyridazinyl group attached to a phenyl ring, further connected to a methylbenzamide moiety. Its unique structural features make it suitable for various applications, including drug development and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 6-methoxypyridazine with a suitable phenyl derivative under controlled conditions to form the intermediate compound. This intermediate is then reacted with 3-methylbenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .
Scientific Research Applications
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxypyridazinyl group is believed to play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide can be compared with other similar compounds, such as:
N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-nitrobenzamide: This compound has a nitro group instead of a methyl group, which can significantly alter its chemical reactivity and biological activity.
N-(4-(6-methoxypyridazin-3-yl)phenyl)-4-methylbenzamide: This compound has a different substitution pattern on the benzamide moiety, which can affect its properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxypyridazinyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-4-3-5-15(12-13)19(23)20-16-8-6-14(7-9-16)17-10-11-18(24-2)22-21-17/h3-12H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYBPUREKHYOOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

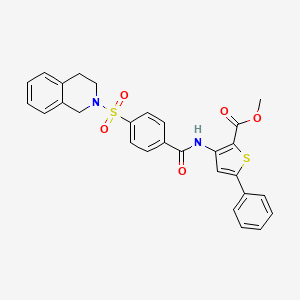
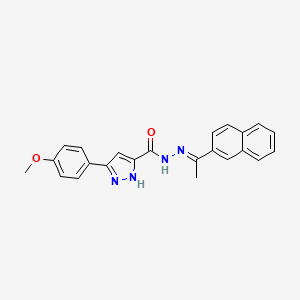
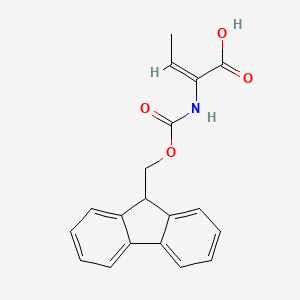
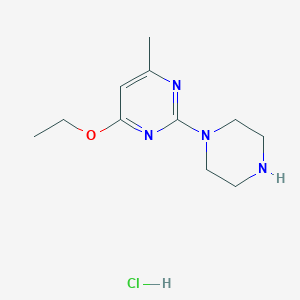

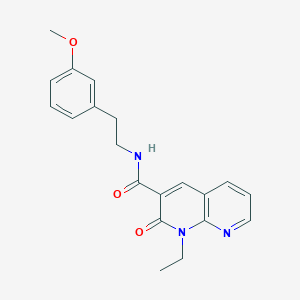
![N'-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-(2-METHOXYPHENYL)ETHANEDIAMIDE](/img/structure/B2463677.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile](/img/structure/B2463681.png)
![6-(4-benzylpiperidin-1-yl)-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2463684.png)
![2-{[2-(3,4-DIMETHOXYPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-PHENYLACETAMIDE](/img/structure/B2463685.png)
